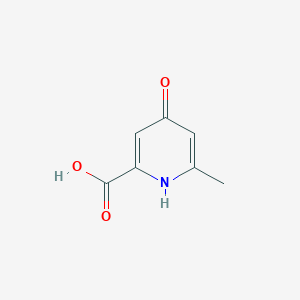

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Description

BenchChem offers high-quality 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHIJLLIDLGLOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744345 |

Source

|

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-41-5 |

Source

|

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Pharmacophore

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with a structure that suggests significant potential in medicinal chemistry. The dihydropyridine core is a well-established pharmacophore, most notably in the class of L-type calcium channel blockers used in the management of hypertension.[1] The presence of a carboxylic acid and a methyl group at specific positions on this scaffold introduces unique electronic and steric features that could modulate its biological activity, making it a person of interest for novel drug design and development.[2]

The journey from a promising molecular structure to a viable drug candidate is paved with a thorough understanding of its physicochemical properties. These characteristics, including solubility, acidity (pKa), and melting point, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, empowering researchers to unlock its therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this document serves as a practical manual, outlining robust experimental protocols and the scientific rationale behind them.

Molecular Identity

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | [5] |

| CAS Number | 14255-41-5 | - |

| Canonical SMILES | CC1=CC(=O)C=C(N1)C(=O)O | - |

| InChI Key | InChIKey=SWHXGUPJAIXGDR-UHFFFAOYSA-N | - |

Part 1: Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Proposed Pathway

One potential strategy involves a multi-step sequence, possibly starting with a pre-functionalized precursor. A conceptual workflow is outlined below.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Predicted Biological Activity of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. While direct experimental data on this specific molecule is emerging, this document synthesizes the wealth of information available for structurally related dihydropyridine and dihydropyrimidinone analogues to build a robust scientific hypothesis for its potential as a therapeutic agent. We delve into its likely anticancer and antimicrobial properties, postulating mechanisms of action centered around the inhibition of key enzymes such as PIM-1 kinase and dihydrofolate reductase (DHFR). This guide further outlines detailed, field-proven experimental protocols for the synthesis, characterization, and rigorous biological evaluation of this compound. Molecular docking insights, structure-activity relationship (SAR) analysis, and proposed signaling pathways are presented to offer a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Dihydropyridine Scaffold

The dihydropyridine core is a privileged scaffold in medicinal chemistry, most famously represented by the L-type calcium channel blockers used in the management of hypertension.[1] However, the biological activities of dihydropyridine derivatives extend far beyond cardiovascular applications. A growing body of evidence highlights their potential as potent anticancer and antimicrobial agents.[2][3][4] The structural analogue, 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, possesses key pharmacophoric features that suggest a strong likelihood of significant biological activity. This guide will explore these predicted activities, grounded in the established pharmacology of its chemical relatives.

Postulated Biological Activities and Mechanisms of Action

Based on extensive literature analysis of structurally similar compounds, we postulate that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is likely to exhibit both anticancer and antimicrobial properties.

Anticancer Activity: A Multi-faceted Approach

The anticancer potential of dihydropyridine derivatives is well-documented, with various analogues demonstrating cytotoxicity against a range of cancer cell lines.[4][5] We hypothesize that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.

PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance. Dihydropyridine-3-carbonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase.[6] The structural resemblance of our target compound suggests it could also bind to the ATP-binding pocket of PIM-1, leading to the inhibition of its kinase activity.

Caption: Postulated PIM-1 Kinase Inhibition Pathway.

DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it a well-established target for cancer chemotherapy.[7][8] Molecular docking studies of diaminopyrimidine derivatives, which share structural similarities with the dihydropyridine core, have demonstrated their potential to bind to the active site of human DHFR.[9] We propose that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid could act as a DHFR inhibitor.

Antimicrobial Activity: Targeting Bacterial Proliferation

Dihydropyridine derivatives have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[2][10]

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to bacterial cell death. The antimicrobial mechanism of some 1,4-dihydropyridine derivatives is believed to involve the inhibition of DNA gyrase.[2] It is plausible that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid could exhibit similar activity.

Experimental Validation: Protocols and Methodologies

To validate the hypothesized biological activities of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a series of well-established in vitro and in silico assays are recommended.

Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

A generalized, adaptable synthesis protocol based on the Hantzsch dihydropyridine synthesis is proposed.[11][12][13]

Protocol:

-

Step 1: Condensation. To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add 2-aminobut-2-enedioic acid dimethyl ester (1 equivalent) and a catalytic amount of a base (e.g., piperidine).

-

Step 2: Cyclization. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Hydrolysis. Upon completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide. Stir at room temperature for 12-16 hours to hydrolyze the ester group.

-

Step 4: Acidification and Isolation. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Step 5: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Caption: Generalized Synthesis Workflow.

In Vitro Anticancer Activity Assays

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assays

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Analysis: Molecular Docking

To further investigate the potential binding modes of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with its hypothesized targets, molecular docking studies are recommended.

Workflow:

-

Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (PIM-1 kinase, DHFR, DNA gyrase) from the Protein Data Bank (PDB). Prepare the 3D structure of the ligand.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the ligand to the active site of the protein.

-

Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring. Analysis of existing SAR data for related compounds can provide valuable insights for the optimization of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid as a lead compound.

| Substituent Position | General Observation for Anticancer/Antimicrobial Activity |

| C2, C6 | Small alkyl groups (e.g., methyl) are often favorable. |

| C3, C5 | Carboxylic acid or ester groups are common and contribute to activity. |

| C4 | Aromatic or heteroaromatic rings often enhance activity. |

| N1 | Unsubstituted or small alkyl substitution is generally preferred. |

Conclusion and Future Directions

This technical guide has laid out a scientifically-grounded rationale for the predicted anticancer and antimicrobial activities of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. The proposed mechanisms of action, centered on the inhibition of key enzymes, provide a clear path for experimental validation. The detailed protocols for synthesis and biological evaluation offer a practical framework for researchers to investigate this promising compound. Future work should focus on the synthesis and in vitro testing of this molecule to confirm its biological activities. Positive results would warrant further investigation into its in vivo efficacy and safety profile, potentially leading to the development of a novel therapeutic agent.

References

-

In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. ([Link])

-

Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. ([Link])

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ([Link])

-

Molecular docking studies on DMDP derivatives as human DHFR inhibitors. ([Link])

-

Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. ([Link])

-

1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. ([Link])

-

antimicrobial activity of dihydropyridine derivatives against selected... ([Link])

-

Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. ([Link])

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ([Link])

-

Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ([Link])

-

Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. ([Link])

-

Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. ([Link])

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ([Link])

-

Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. ([Link])

-

Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. ([Link])

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. ([Link])

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ([Link])

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ([Link])

-

Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. ([Link])

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ([Link])

-

Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ([Link])

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ([Link])

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ([Link])

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. ()

Sources

- 1. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]

- 4. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives and Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a versatile template for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of derivatives based on this core structure. We delve into the rationale behind synthetic strategies, explore the mechanistic basis of their biological activities, and present detailed experimental protocols for key derivatizations. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising class of compounds.

Introduction: The Chemical and Therapeutic Significance of the 4-Oxo-1,4-dihydropyridine Core

The 1,4-dihydropyridine (DHP) ring system is a cornerstone of medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used in the management of cardiovascular diseases.[1] However, the therapeutic potential of DHP derivatives extends far beyond this initial application. The broader class of pyridine and dihydropyridine derivatives are integral to numerous FDA-approved drugs for conditions ranging from tuberculosis to cancer and Alzheimer's disease.[2]

The 4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment, a close structural relative of our core topic, is found in several bioactive compounds, including potent antibacterial agents like ciprofloxacin and levofloxacin.[3] The introduction of a 4-oxo (or 4-pyridone) functionality imparts distinct electronic properties and hydrogen bonding capabilities compared to classical DHPs, opening up new avenues for molecular interactions with biological targets.

This guide focuses specifically on the 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold. The strategic placement of the methyl group at the 6-position and the carboxylic acid at the 2-position creates a unique chemical entity with specific steric and electronic features. These features provide a foundation for developing derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4][5] Understanding the interplay between these structural components is crucial for the rational design of novel and effective therapeutic agents.

Synthetic Strategies for Derivatization

The synthesis of derivatives from the 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid core primarily involves modifications at the carboxylic acid moiety (C2), the nitrogen atom of the dihydropyridine ring (N1), and potentially the C3 and C5 positions. The foundational step is often the synthesis of the core scaffold itself, which can be achieved through various condensation reactions.

Synthesis of the Core Scaffold

One established method for creating a related 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold involves the reaction of methyl or ethyl 3-aminobut-2-enoates with methyl or ethyl 3-aryl-3-oxopropanoates in refluxing xylene with molecular sieves. This approach yields alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates.[3] Adapting such multi-component reactions provides a versatile entry point to the core ring system.

A more advanced strategy involves a Molybdenum-mediated ring expansion.

Caption: Mo(CO)6-mediated rearrangement for core scaffold synthesis.[3]

Derivatization of the Carboxylic Acid (C2-Position)

The carboxylic acid at the C2 position is a prime handle for diversification through standard organic chemistry transformations.

2.2.1. Esterification: Formation of esters can modulate the lipophilicity and pharmacokinetic properties of the molecule.

-

Protocol: General Esterification

-

Suspend 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

2.2.2. Amidation: The synthesis of amides introduces a hydrogen bond donor and acceptor group, which can be critical for target binding. This is a common strategy for creating bioactive molecules, including HIV-1 integrase inhibitors and antimicrobial agents.[6][7]

-

Protocol: Amide Coupling via Activating Agents

-

Dissolve 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Add an amide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents).

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide derivative.

-

Caption: Plausible mechanisms of action for the title derivatives.

-

As Anticancer Agents: The mechanism likely involves the induction of apoptosis. Molecular docking studies on related dihydropyridine derivatives suggest potential interactions with anti-apoptotic proteins like Bcl-2. [8]By binding to these proteins, the compounds can disrupt their function, leading to the activation of the caspase cascade and programmed cell death.

-

As Antimicrobial Agents: For antibacterial action, the mechanism could be analogous to that of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The planar heterocyclic core of the dihydropyridine derivatives could intercalate with DNA or bind to these enzymes, disrupting their function.

-

As Enzyme Inhibitors: The mechanism is direct competitive or non-competitive inhibition. The molecule binds to the active site or an allosteric site of the target enzyme, preventing the natural substrate from binding and catalysis from occurring. The carboxylic acid group is often crucial for this interaction, forming hydrogen bonds or coordinating with metal cofactors within the active site. [5]

Future Perspectives and Conclusion

The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold represents a highly promising and somewhat underexplored area of medicinal chemistry. The synthetic accessibility of its core and the potential for diversification at multiple positions make it an ideal candidate for combinatorial library synthesis and high-throughput screening.

Future research should focus on:

-

Systematic SAR Studies: A comprehensive investigation into how substitutions at the N1, C2 (amide/ester variations), C3, and C5 positions modulate activity against specific targets.

-

Target Identification: Elucidating the precise molecular targets for the most potent anticancer and antimicrobial derivatives to understand their mechanisms of action fully.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

-

Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613–4618. [Link]

-

Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 104-110. [Link]

-

Volochnyuk, D. M., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

-

Kumar, D., et al. (2011). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. European Journal of Medicinal Chemistry, 46(12), 5991-5999. [Link]

-

Wadhwa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV Integrase Inhibitors. Der Pharmacia Lettre, 10(4), 100-114. [Link]

-

El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. [Link]

-

Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171–189. [Link]

-

Reyes-Gutiérrez, P. E., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(15), 4485. [Link]

-

Du, Y., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. RSC Medicinal Chemistry, 12(2), 245-250. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1887–1936. [Link]

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Introduction

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic organic compound with potential biological activities that are of growing interest to the scientific community. While direct experimental evidence elucidating its precise mechanism of action is currently limited, its structural similarity to known enzyme inhibitors, particularly pyridine-2,4-dicarboxylic acid (2,4-PDCA), provides a strong basis for a compelling hypothesis. This technical guide will delve into the putative mechanism of action of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. We will explore the underlying scientific principles, detail experimental protocols to validate this hypothesis, and provide insights into the structure-activity relationships that may govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential therapeutic applications.

Hypothesized Mechanism of Action: Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases

The central hypothesis is that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid functions as a competitive inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. This family of enzymes plays a crucial role in a wide array of physiological and pathological processes, including collagen biosynthesis, hypoxic sensing, and epigenetic modifications.[1]

The Catalytic Cycle of 2OG-Dependent Oxygenases

2OG-dependent oxygenases are non-heme iron(II)-containing enzymes that utilize molecular oxygen to hydroxylate their respective substrates. The catalytic cycle involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate to the enzyme's active site. This is followed by the binding of dioxygen, leading to the oxidative decarboxylation of 2OG to succinate and the formation of a highly reactive ferryl intermediate. This intermediate then hydroxylates the substrate, after which the products are released, and the enzyme is regenerated for the next catalytic cycle.

Competitive Inhibition by Structural Analogs

The proposed inhibitory action of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is based on its structural resemblance to 2-oxoglutarate. Like 2,4-PDCA, a known broad-spectrum inhibitor of 2OG oxygenases, the dihydropyridine derivative likely binds to the 2OG-binding site within the enzyme's active pocket.[2] By occupying this site, it prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby halting the catalytic cycle and inhibiting the enzyme's function.

The dicarboxylic acid moiety of the inhibitor is crucial for this interaction, as it mimics the corresponding functional groups in 2-oxoglutarate that coordinate with the active site iron and surrounding amino acid residues. The pyridine ring and its substituents, including the methyl group, likely contribute to the binding affinity and selectivity of the compound for different members of the 2OG-dependent oxygenase family.

Key Families of 2-Oxoglutarate Dependent Oxygenases as Potential Targets

Several subfamilies of 2OG-dependent oxygenases are of significant interest as potential targets for therapeutic intervention. These include, but are not limited to:

-

Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are critical regulators of chromatin structure and gene expression, making them attractive targets in oncology.[2]

-

Prolyl hydroxylase domain (PHD) enzymes: These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels and is a target for diseases such as anemia and ischemia.[2]

-

Aspartyl/asparaginyl-β-hydroxylases (AspH): Involved in post-translational modifications of proteins, with implications in cancer.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid inhibits 2OG-dependent oxygenases, a series of well-established biochemical and biophysical assays can be employed.

Enzymatic Inhibition Assays

The primary method to determine the inhibitory potential of a compound is through direct enzymatic assays. A common and robust method for studying 2OG oxygenase inhibition is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[2]

Experimental Protocol: MALDI-TOF MS-Based Inhibition Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified recombinant 2OG-dependent oxygenase (e.g., JMJD6), a known peptide substrate, ferrous ammonium sulfate, and ascorbate in a suitable buffer (e.g., HEPES or Tris-HCl).

-

Add varying concentrations of the test inhibitor, 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, to the reaction mixtures. Include a positive control (a known inhibitor like 2,4-PDCA) and a negative control (vehicle, e.g., DMSO).

-

Initiate the enzymatic reaction by adding 2-oxoglutarate.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Quenching: Stop the reaction by adding a quenching solution, typically an organic solvent like methanol or acetonitrile.

-

Sample Preparation for MALDI-TOF MS:

-

Mix a small aliquot of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to air-dry.

-

-

Data Acquisition and Analysis:

-

Acquire mass spectra for each sample.

-

Determine the extent of substrate conversion to the hydroxylated product by comparing the peak intensities of the substrate and product.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Binding Assays

To confirm that the inhibitor directly interacts with the target enzyme and competes with 2-oxoglutarate, ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[2]

Experimental Protocol: Ligand-Observed NMR Binding Assay

-

Sample Preparation:

-

Prepare a sample of the purified 2OG-dependent oxygenase in a suitable deuterated buffer. To enhance protein stability and prevent catalysis, a non-catalytic metal ion like Zn(II) can be substituted for Fe(II).

-

Add a known concentration of 2-oxoglutarate to the protein sample to form the enzyme-co-substrate complex.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional proton NMR spectrum of the enzyme-2OG complex. The signals corresponding to the bound 2-oxoglutarate will be broadened due to the interaction with the large protein molecule.

-

-

Inhibitor Titration:

-

Titrate increasing concentrations of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid into the NMR sample.

-

-

Data Analysis:

-

Acquire an NMR spectrum after each addition of the inhibitor.

-

Monitor the signals of 2-oxoglutarate. If the inhibitor competes for the same binding site, it will displace the bound 2-oxoglutarate, leading to a sharpening and increase in the intensity of the free 2-oxoglutarate signals.

-

By analyzing the changes in the NMR spectrum as a function of inhibitor concentration, the dissociation constant (Kd) for the inhibitor can be determined.

-

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid are not yet available, general principles from related dihydropyridine and pyridine carboxylic acid derivatives can provide valuable insights.[3][4]

| Structural Feature | Putative Role in Activity |

| Carboxylic Acid at C2 | Essential for mimicking the C1 carboxylate of 2-oxoglutarate and coordinating with the active site metal ion. |

| Oxo Group at C4 | Likely mimics the C5 carboxylate of 2-oxoglutarate, contributing to binding affinity. |

| Methyl Group at C6 | May influence selectivity and potency by interacting with specific amino acid residues in the active site of different 2OG oxygenases. |

| 1,4-Dihydropyridine Ring | Provides the core scaffold and influences the overall shape and electronic properties of the molecule, which are critical for fitting into the enzyme's active site. |

Visualizing the Proposed Mechanism and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the hypothesized inhibitory mechanism and the experimental workflow for its validation.

Caption: Proposed competitive inhibition of a 2OG-dependent oxygenase.

Caption: Workflow for validating the proposed mechanism of action.

Conclusion and Future Directions

The structural analogy of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid to known inhibitors of 2-oxoglutarate dependent oxygenases provides a solid foundation for its putative mechanism of action. The proposed competitive inhibition of this important class of enzymes opens up exciting avenues for its potential application in various therapeutic areas, including oncology and the treatment of hypoxia-related diseases.

The experimental protocols detailed in this guide offer a clear roadmap for the validation of this hypothesis. Future research should focus on executing these assays to confirm the inhibitory activity, determine the potency and selectivity of the compound against a panel of different 2OG oxygenases, and explore its effects in cellular and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives.

References

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). MDPI. Retrieved from [Link]

-

Inhibition of 2-Oxoglutarate Dependent Oxygenases. (2025). ResearchGate. Retrieved from [Link]

-

2-Oxoglutarate oxygenases are inhibited by a range of transition metals. (n.d.). Oxford Academic. Retrieved from [Link]

-

Inhibition of 2-oxoglutarate dependent oxygenases. (2011). R Discovery. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]

-

Inhibition of 2-oxoglutarate dependent oxygenases. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Inhibition of JMJD6 by 2-Oxoglutarate Mimics. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. (2025). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (n.d.). Europe PMC. Retrieved from [Link]

-

Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. (2022). ACS Omega. Retrieved from [Link]

- Process for producing dihydropyridine carboxylic acids. (n.d.). Google Patents.

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Studies of Dihydropyridine Carboxylic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and practical applications of in silico studies focused on dihydropyridine carboxylic acid derivatives. Dihydropyridines (DHPs) are a well-established class of organic compounds with significant therapeutic applications, most notably as L-type calcium channel blockers in the management of hypertension.[1] The addition of a carboxylic acid moiety can significantly alter the physicochemical and pharmacokinetic properties of these derivatives, making them intriguing candidates for further drug development. Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a time and cost-effective means to predict molecular interactions, pharmacokinetic profiles, and potential toxicities before embarking on expensive and time-consuming laboratory synthesis and testing.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven insights into the application of these powerful computational tools.

The Strategic Imperative for In Silico Assessment of Dihydropyridine Derivatives

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, primarily associated with the modulation of voltage-gated calcium channels.[3] These drugs elicit their therapeutic effect by inhibiting the influx of Ca2+ ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4] The introduction of a carboxylic acid group can influence a derivative's solubility, protein binding characteristics, and metabolic pathways.

In silico studies provide a rational framework for understanding how these structural modifications translate into functional changes. By simulating the interactions between DHP derivatives and their biological targets at an atomic level, we can predict binding affinities, identify key interacting residues, and rationalize structure-activity relationships (SAR). This computational pre-assessment is crucial for prioritizing candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

The Computational Workflow: A Multi-faceted Approach

A robust in silico investigation of dihydropyridine carboxylic acid derivatives is not a linear process but rather an integrated workflow. Each stage provides critical data that informs the subsequent steps, creating a self-validating system for candidate evaluation.

Figure 1: A representative workflow for the in silico evaluation of dihydropyridine carboxylic acid derivatives.

Foundational Preparatory Steps

The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is a particularly pertinent axiom in computational chemistry.

Target Identification and Preparation

For DHP derivatives, the primary target is often a voltage-gated calcium channel, such as the Cav1.2 L-type channel.[1]

Protocol 1: Target Protein Preparation

-

Structure Retrieval: Obtain the 3D structure of the target protein from a public repository like the Protein Data Bank (PDB).[5] If an experimental structure is unavailable, a high-quality homology model can be generated using a template with high sequence identity.[3][6]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study.[5]

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (typically 7.4). This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Suite or H++ web server.[7]

-

Structural Refinement: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the experimental coordinates.[8]

Ligand Preparation

The dihydropyridine carboxylic acid derivatives must also be accurately represented in three dimensions.

Protocol 2: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of the DHP derivative using a chemical drawing tool and convert it to a 3D structure.[5]

-

Tautomeric and Ionization States: Enumerate all possible tautomers and ionization states of the ligand at physiological pH. The carboxylic acid moiety, for instance, will likely be deprotonated.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method to obtain a low-energy conformation.[5]

Elucidating Binding: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] This technique is invaluable for understanding the binding mode of DHP derivatives and for virtual screening of compound libraries.

The Causality Behind Docking Choices

The core of a docking experiment involves two components: a search algorithm and a scoring function.[9][10] The search algorithm explores the conformational space of the ligand within the binding site, while the scoring function estimates the binding affinity for each generated pose. The choice of docking program (e.g., AutoDock, Glide, GOLD) often depends on the specific research question and available computational resources. For instance, AutoDock Vina is lauded for its speed and is well-suited for high-throughput virtual screening, while Glide often provides higher accuracy at a greater computational cost.[10]

Protocol 3: Molecular Docking Workflow

-

Binding Site Definition: Define the active site of the target protein. This can be done by specifying a grid box that encompasses the region where a known co-crystallized ligand binds or by using site prediction algorithms.

-

Ligand Docking: Execute the docking algorithm, allowing it to sample various poses of the DHP derivative within the defined binding site.

-

Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with an associated score (e.g., binding energy in kcal/mol).[11] A more negative score generally indicates a more favorable binding interaction.

-

Interaction Analysis: Visualize the top-ranked poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. This is crucial for understanding the structural basis of binding.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Amlodipine (Standard) | -9.8 | Tyr1523, Met1160, Thr1156 |

| Derivative X | -10.5 | Tyr1523, Met1160, Arg1489 (H-bond with COOH) |

| Derivative Y | -8.2 | Met1160, Thr1156 |

Table 1: Example of molecular docking results comparing standard and novel DHP derivatives.

Assessing Complex Stability: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[12][13]

Why MD is a Critical Validation Step

Docking algorithms often treat the protein receptor as rigid, which is a significant simplification. MD simulations allow for full flexibility of both the ligand and the protein, providing a more realistic representation of the binding event.[1] They are essential for validating the stability of docking poses and for calculating more accurate binding free energies.

Figure 2: A generalized workflow for Molecular Dynamics (MD) simulation of a protein-ligand complex.

Protocol 4: MD Simulation of a DHP-Protein Complex

-

System Setup: Take the best-ranked pose from molecular docking as the starting structure. Place the complex in a periodic box of explicit solvent (water molecules) and add counter-ions to neutralize the system's charge.[4]

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: Once the system is equilibrated, run the production MD simulation for a duration sufficient to observe the stability of the complex (typically in the range of 100-200 nanoseconds).[5]

-

Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.[11] Persistent hydrogen bonds and other interactions over the course of the simulation are strong indicators of a stable binding mode.

Predicting Pharmacokinetics and Toxicity: ADMET Analysis

A potent drug candidate is of little value if it has poor absorption, is rapidly metabolized, or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for these potential liabilities.[14]

A variety of open-access and commercial tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETLab.[14][15] These tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict a wide range of pharmacokinetic and toxicological endpoints.[16]

Protocol 5: In Silico ADMET Profiling

-

Input Structure: Provide the 2D or 3D structure of the DHP derivative to the chosen ADMET prediction server or software.

-

Property Calculation: The software will calculate a range of properties based on the molecular structure.

-

Analysis of Results: Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.

| Property | Derivative X | Acceptable Range for Oral Drugs | Interpretation |

| Molecular Weight | 450.5 g/mol | < 500 | Acceptable |

| LogP | 3.2 | < 5 | Acceptable |

| H-bond Donors | 2 | ≤ 5 | Acceptable |

| H-bond Acceptors | 6 | ≤ 10 | Acceptable |

| Caco-2 Permeability | Moderate | High | Potential for moderate absorption |

| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions |

| AMES Toxicity | Non-toxic | Non-toxic | Low mutagenicity risk |

Table 2: Example of an in silico ADMET profile for a novel DHP derivative.

Building Predictive Models: QSAR and Pharmacophore Modeling

When experimental activity data is available for a series of DHP derivatives, more advanced modeling techniques can be employed.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17] These models can then be used to predict the activity of newly designed, unsynthesized derivatives.

The development of a QSAR model involves several key steps: data preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation.[17][18] Validation is critical to ensure the model's predictive power and is typically performed through internal (cross-validation) and external validation using a test set of compounds.[15]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity.[19] Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).[20] These models serve as 3D search queries for virtual screening of large compound databases to identify novel scaffolds that possess the desired features.

Conclusion and Future Outlook

The in silico methodologies outlined in this guide provide a powerful, multi-faceted strategy for the rational design and evaluation of dihydropyridine carboxylic acid derivatives. By integrating molecular docking, molecular dynamics, and predictive modeling, researchers can gain deep insights into structure-activity relationships, prioritize promising candidates, and identify potential liabilities early in the drug discovery process. This computational-first approach not only enhances the efficiency of research and development but also embodies the principles of modern, rational drug design. As computational power increases and algorithms become more sophisticated, the predictive accuracy and impact of these in silico tools will continue to grow, further revolutionizing the quest for novel therapeutics.

References

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved January 21, 2026, from [Link]

-

Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved January 21, 2026, from [Link]

-

Ferreira, R. S., et al. (2019). Homology Modeling of Protein Targets with MODELLER. PubMed. Retrieved January 21, 2026, from [Link]

-

Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved January 21, 2026, from [Link]

-

El Mouns, B.-D. (2024, September 19). How To interprete and analyze molecular docking results? ResearchGate. Retrieved January 21, 2026, from [Link]

-

Ferreira, L. G., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Forli, S., et al. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC - NIH. Retrieved January 21, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 21, 2026, from [Link]

-

Lee, T. S., et al. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Creating a pharmacophore from a single protein-ligand complex. (n.d.). Retrieved January 21, 2026, from [Link]

-

Di, M., et al. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Retrieved January 21, 2026, from [Link]

-

Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. (2021, April 24). YouTube. Retrieved January 21, 2026, from [Link]

-

Gramatica, P. (2013). On the development and validation of QSAR models. PubMed. Retrieved January 21, 2026, from [Link]

-

How to interpret and understand results of molecular dynamics simulation? (2025, February 7). YouTube. Retrieved January 21, 2026, from [Link]

-

Assessing Protein Homology Models with Docking Reproducibility. (2022, February 19). bioRxiv. Retrieved January 21, 2026, from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]

-

Molecular dynamics simulations for the protein–ligand complex structures obtained by computational docking studies using implicit or explicit solvents. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Homology Modeling of the Human P-glycoprotein (ABCB1) and Insights into Ligand Binding through Molecular Docking Studies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. (n.d.). Retrieved January 21, 2026, from [Link]

-

Integrating Molecular Docking and Molecular Dynamics Simulations. (2019). PubMed. Retrieved January 21, 2026, from [Link]

-

Validation of QSAR Models - Strategies and Importance. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]

-

Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. (2023, November 30). YouTube. Retrieved January 21, 2026, from [Link]

-

HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved January 21, 2026, from [Link]

-

Validation of QSAR Models. (2016, July 18). Basicmedical Key. Retrieved January 21, 2026, from [Link]

-

The Use of Computational Tools in Ligand-Based Drug Design. (2023, September 7). AZoLifeSciences. Retrieved January 21, 2026, from [Link]

-

Bladen, C., et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. Retrieved January 21, 2026, from [Link]

-

Homology Modeling and Molecular Docking for the Science Curriculum. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Molecular dynamics simulations for the protein–ligand complex structures obtained by computational docking studies using implicit or explicit solvents. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

T009 · Ligand-based pharmacophores. (n.d.). TeachOpenCADD. Retrieved January 21, 2026, from [Link]

-

homology modeling and molecular docking study of biologically active ligand and synthesis, characterization. (n.d.). IJCRT.org. Retrieved January 21, 2026, from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

-

Demonstration-2 Protein preparation and Ligand Preparation. (2020, October 6). YouTube. Retrieved January 21, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 21, 2026, from [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). Retrieved January 21, 2026, from [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. Homology Modeling of Protein Targets with MODELLER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SwissDock [swissdock.ch]

- 13. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. neovarsity.org [neovarsity.org]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

A Comprehensive Toxicological Assessment of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Data Gap in Novel Compound Toxicology

Compound Overview and Physicochemical Properties

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the dihydropyridine class of heterocyclic compounds.[2][3] These structures are recognized for their diverse biological activities and are integral scaffolds in medicinal chemistry.[4][5] Understanding the physicochemical properties is the foundational step in predicting a compound's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | ChemSynthesis[6] |

| Molecular Weight | 153.138 g/mol | ChemSynthesis[6] |

| CAS Number | 33821-58-8 | ChemSynthesis[6] |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Limited data available. Expected to have some aqueous solubility due to the carboxylic acid and oxo groups. | N/A |

| pKa | Not experimentally determined. The carboxylic acid moiety suggests an acidic pKa. | N/A |

Postulated Toxicological Profile Based on Structural Analogs

In the absence of direct data, a hazard assessment can be initiated by examining the toxicology of structurally related compounds. This SAR analysis provides a scientifically grounded basis for prioritizing and designing a toxicological testing strategy.

Local Irritancy

Several pyridine derivatives with similar core structures exhibit irritant properties. This suggests a high probability that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid may also act as an irritant.

| Analog Compound | GHS Hazard Classifications | Citation |

| 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[7] |

| 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich[8] |

| 2,6-Pyridinedicarboxylic acid | Causes skin irritationCauses serious eye irritationMay cause respiratory irritation | Fisher Scientific[9] |

Expert Insight: The consistent finding of skin, eye, and respiratory irritation across these analogs strongly suggests that 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE) to avoid direct contact. Early-stage formulation development should consider these potential irritant properties.

Systemic Toxicity

The potential for systemic toxicity is also indicated by data from a related dihydropyridine derivative.

| Analog Compound | GHS Hazard Classifications | Citation |

| 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester | H302: Harmful if swallowed (Acute toxicity, oral) | PubChem[10] |

Expert Insight: This finding necessitates the inclusion of acute oral toxicity testing early in the safety evaluation of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. The metabolic fate of the compound will be a critical determinant of its systemic toxicity profile. It is noteworthy that 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a known human metabolite of the drugs Pranidipine and barnidipine.[10]

A Phased Toxicological Evaluation Strategy

A tiered approach to toxicological testing is recommended to efficiently characterize the hazard profile of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. This strategy progresses from in silico and in vitro methods to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Phase 1: In Silico and In Vitro Screening

The initial phase focuses on computational predictions and cell-based assays to rapidly assess potential liabilities and guide further testing.

Workflow for Phase 1 Toxicological Evaluation

Caption: Phase 1 workflow for the initial toxicological screening of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Detailed Protocols:

-

In Vitro Cytotoxicity Assay (MTT Protocol):

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HaCaT for skin) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and treat the cells for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal agar medium.

-

Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

-

Phase 2: In Vivo Acute and Mechanistic Studies

Based on the findings from Phase 1, targeted in vivo studies are conducted to understand the compound's effects in a whole organism.[11]

Workflow for Phase 2 Toxicological Evaluation

Caption: Phase 2 workflow for in vivo toxicological assessment.

Detailed Protocols:

-

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423):

-

Animal Model: Use a single sex of rodents (typically rats), with 3 animals per step.

-

Dosing: Administer a single oral dose of the test substance at one of the defined starting levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Based on the outcome in the initial group, either dose a subsequent group at a lower or higher level or conclude the test.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

-

-

In Vivo Dermal Irritation/Corrosion Test (OECD 404):

-

Animal Model: Typically, albino rabbits are used.

-

Application: Apply the test substance to a small area of shaved skin on one animal.

-

Observation: Observe the treated skin for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Confirmatory Testing: If a corrosive effect is not observed, apply the substance to two additional animals.

-

Scoring: Grade the skin reactions according to a standardized scoring system to determine the irritant or corrosive potential.

-

Data Synthesis and Risk Assessment

The culmination of this phased approach is a comprehensive dataset that informs a robust risk assessment. The in silico and in vitro data provide early warnings of potential hazards, while the in vivo studies confirm these findings and provide dose-response information.

Key Considerations for Risk Assessment:

-

Exposure Scenarios: The potential routes and levels of human exposure must be considered. For a pharmaceutical intermediate, occupational exposure during manufacturing is the primary concern.

-

Dose-Response Relationship: Establishing the dose at which adverse effects are observed is crucial for setting acceptable exposure limits.

-

Metabolic Profile: Understanding how the compound is metabolized can provide insights into potential toxic metabolites and species differences in toxicity.

Conclusion and Future Directions

While a definitive toxicology profile for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is yet to be established, the available data on its structural analogs provide a strong rationale for a cautious approach, with a particular focus on its potential as a skin, eye, and respiratory irritant, as well as a substance with potential for acute oral toxicity. The phased evaluation strategy outlined in this guide provides a scientifically sound and resource-efficient framework for systematically characterizing its toxicological properties. As with any novel compound, the generation of empirical data through the proposed assays is indispensable for a definitive safety assessment and to enable its safe handling and development.

References

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Kloskowski, A., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5098. [Link]

-

ResearchGate. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

-

RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

-

ACS Omega. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. Retrieved from [Link]

-

Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

-

MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

-

ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester | C16H16N2O6 | CID 173322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

An In-depth Technical Guide on the Solubility of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid in Organic Solvents